SODIUM PHOSPHOMOLYBDATE

Descripción

Historical Development and Discovery

The historical trajectory of this compound discovery intertwines closely with the broader development of polyoxometalate chemistry, beginning with foundational work conducted in the early nineteenth century. The first polyoxometalate compound, ammonium phosphomolybdate, was synthesized by Jöns Jakob Berzelius in 1826, marking the initial foray into what would become a vast field of heteropolymetalate chemistry. This pioneering work by Berzelius established the foundation for understanding the complex structures that would later be characterized as Keggin-type polyoxometalates, though the detailed structural elucidation would require more than a century of additional research.

The structural understanding of phosphomolybdate compounds advanced significantly through the work of various researchers throughout the nineteenth and early twentieth centuries. In 1892, Blomstrand proposed that phosphomolybdic acid and related poly-acids possessed either chain or ring configurations, representing an early attempt to rationalize the complex bonding arrangements within these materials. Alfred Werner subsequently applied coordination chemistry principles to explain the structure of related silicotungstic acid, proposing a central silicon-oxygen tetrahedral group surrounded by tungsten-containing coordination complexes linked through primary and secondary valences.

The definitive structural characterization of phosphomolybdate compounds occurred in 1933 when James Fargher Keggin employed powder X-ray diffraction techniques to determine the structure of phosphotungstic acid. Working under the supervision of William Lawrence Bragg at the University of Manchester, Keggin successfully resolved the positions of the tungsten and phosphorus atoms while estimating the relative positions of oxygen atoms within the structure. This breakthrough work, published in Nature in 1933, provided the first accurate description of what would become known as the Keggin structure, establishing the foundation for understanding the three-dimensional arrangement of metal-oxide polyhedra that characterizes this class of compounds.

The development from Keggin's initial structural determination to the modern understanding of this compound involved subsequent refinements in both experimental techniques and theoretical frameworks. The recognition that these compounds could exist in various isomeric forms, achieved through conceptual rotation of metal-oxide groups, expanded the understanding of structural diversity within the phosphomolybdate family. This historical progression from empirical observation to detailed structural characterization illustrates the evolution of chemical understanding that underlies current applications of this compound in research and industry.

Significance in Polyoxometalate Chemistry

This compound occupies a central position within polyoxometalate chemistry due to its exemplification of the fundamental structural and chemical principles that govern this diverse class of compounds. The compound demonstrates the characteristic features of heteropolymetalates, which consist of three or more transition metal oxyanions linked together by shared oxygen atoms to form closed three-dimensional molecular frameworks. Unlike isopolymetalates that contain only one type of metal atom, this compound incorporates different main group oxyanions, specifically phosphate, creating a more complex and chemically versatile structure.

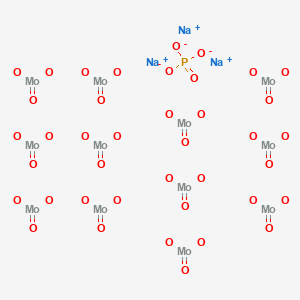

The Keggin structure adopted by this compound represents one of the most stable and well-understood structural motifs in polyoxometalate chemistry. This structure consists of a central phosphate tetrahedron surrounded by twelve molybdenum-oxide octahedra arranged in a highly symmetrical fashion. The tetrahedral coordination of the central phosphorus atom with the surrounding molybdenum-oxide framework creates a robust molecular architecture that exhibits remarkable thermal and chemical stability compared to simpler metal oxide structures.

The significance of this compound extends to its role as a model system for understanding the fundamental chemical processes that occur within heteropolymetalate frameworks. Research has demonstrated that the compound can undergo reversible multi-electron redox transformations under mild conditions, a property that underlies its effectiveness as a catalyst in various chemical reactions. These redox capabilities arise from the ability of molybdenum centers to exist in multiple oxidation states while maintaining the overall structural integrity of the Keggin framework.

Contemporary research has revealed that this compound serves as a valuable system for investigating the self-assembly processes that lead to the formation of large molecular metal-oxide clusters. Computational studies have identified the distribution of species under different chemical conditions, providing insights into the complex reaction networks that govern phosphomolybdate formation and stability. These investigations have revealed the importance of protons in promoting self-assembly and have identified key intermediate species such as lacunary phosphomolybdate anions that participate in the overall assembly process.

The compound's significance in polyoxometalate chemistry is further emphasized by its continued utility as a starting material for synthesizing more complex heteropolymetalate structures. Modifications to the basic Keggin framework through substitution of molybdenum centers with other transition metals, such as vanadium, have yielded materials with tailored catalytic properties while maintaining the fundamental structural stability provided by the phosphomolybdate core.

Classification within Heteropoly Compounds

This compound belongs to the broader category of heteropoly compounds, specifically classified as a Keggin-type heteropolymetalate based on its structural characteristics and chemical composition. The classification system for heteropoly compounds relies on several key factors including the nature of the central heteroatom, the type and number of addendum metal atoms, and the overall three-dimensional arrangement of metal-oxide polyhedra within the molecular framework.

Within the heteropoly compound classification scheme, this compound is characterized as containing a pentavalent phosphorus heteroatom occupying the central tetrahedral position, surrounded by twelve molybdenum addendum atoms in octahedral coordination environments. This specific combination of phosphorus and molybdenum places the compound within the phosphomolybdate subcategory of heteropolymetalates, distinguished from related compounds such as phosphotungstates or silicomolybdates by its particular elemental composition.

The Keggin structure adopted by this compound represents one of several well-defined structural motifs that serve to classify heteropoly compounds. Alternative structural classifications include the Dawson structure, characterized by a dimeric arrangement of Keggin-like units, and the Anderson structure, which features an octahedral central atom rather than the tetrahedral coordination found in Keggin compounds. The specific structural parameters of this compound, including bond lengths, coordination geometries, and symmetry elements, align precisely with the criteria established for Keggin-type classification.

Research has identified that this compound can exist in multiple isomeric forms, a characteristic feature of Keggin-type compounds that arises from the rotational possibilities of the constituent metal-oxide groups. These isomers, while maintaining the same overall chemical composition, exhibit distinct spatial arrangements that can influence their chemical reactivity and physical properties. The α-isomer represents the most thermodynamically stable configuration and is the form most commonly encountered in practical applications.

The classification of this compound within heteropoly compounds extends to consideration of its charge characteristics and counter-ion requirements. The [PMo₁₂O₄₀]³⁻ anion carries a formal charge of minus three, necessitating the presence of three sodium cations to achieve overall charge neutrality in the crystalline solid. This charge distribution pattern is characteristic of phosphorus-centered Keggin compounds and distinguishes them from silicon-centered analogs that typically carry a minus four charge.

| Property | Value | Classification Category |

|---|---|---|

| Central Heteroatom | Phosphorus (P⁵⁺) | Phospho-heteropolymetalate |

| Addendum Metal | Molybdenum (Mo⁶⁺) | Molybdate |

| Structure Type | Keggin | α-Keggin Framework |

| Molecular Formula | Mo₁₂Na₃O₄₀P | Trisodium Salt |

| Anion Charge | [PMo₁₂O₄₀]³⁻ | Trivalent Anion |

| Coordination Number | 12 Mo atoms | Dodecamolybdate |

Current Research Landscape

The contemporary research landscape surrounding this compound encompasses diverse applications ranging from catalytic chemistry to materials science, reflecting the compound's versatility and continued relevance in modern chemical research. Recent investigations have focused particularly on exploiting the unique redox properties of the phosphomolybdate framework for developing novel catalytic systems capable of performing challenging chemical transformations under environmentally benign conditions.

Catalytic applications represent a major focus area in current this compound research, with particular emphasis on selective oxidation reactions. Recent work has demonstrated that vanadium-doped this compound salts exhibit exceptional catalytic activity in the epoxidation of terpene alcohols using hydrogen peroxide as an oxidant. These studies have revealed that the incorporation of vanadium atoms into the phosphomolybdate framework enhances both the activity and selectivity of the resulting catalysts, with Na₄PMo₁₁VO₄₀ emerging as the most effective composition for epoxide formation.

Innovative applications in methane activation chemistry have positioned this compound at the forefront of sustainable chemical technology development. Research has shown that hydrogen-reduced phosphomolybdate systems, particularly when combined with palladium catalysts, can facilitate the direct conversion of methane to methanol at room temperature using molecular oxygen. These investigations have revealed that the reduced molybdenum centers serve as active sites for methane activation, while palladium components enable rapid hydrogen activation and spillover processes that maintain the appropriate oxidation state of the phosphomolybdate framework.

Recent advances in understanding the speciation behavior of phosphomolybdate systems have provided new insights into the complex equilibria that govern the formation and stability of these compounds under various chemical conditions. Computational modeling studies have identified multiple phosphomolybdate species, including lacunary forms such as {PMo₁₁} and smaller clusters like {PMo₉}, that exist in equilibrium depending on solution pH and metal-to-phosphorus ratios. These findings have important implications for optimizing synthesis conditions and predicting the behavior of phosphomolybdate systems in practical applications.

The development of heterogenization strategies for this compound represents another active area of current research, driven by the need to combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. Various approaches including ion exchange, encapsulation, and grafting onto solid supports have been investigated as methods for immobilizing phosphomolybdate anions while preserving their catalytic activity. These efforts aim to address the challenges associated with catalyst recovery and reuse in industrial applications.

Emerging applications in green chemistry initiatives have highlighted the potential of this compound systems for replacing environmentally problematic chemical processes. The compound's ability to function as both an acid catalyst and an oxidizing agent under mild conditions makes it particularly attractive for developing sustainable alternatives to traditional chemical transformations. Current research continues to explore these dual-function capabilities in contexts ranging from organic synthesis to biomass conversion processes.

Propiedades

IUPAC Name |

trisodium;trioxomolybdenum;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.3Na.H3O4P.36O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKAWLFCATKDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mo12Na3O40P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1891.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313-30-0 | |

| Record name | Trisodium 12-molybdophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHOMOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3288S1317P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

pH and Molybdate Concentration

Phosphomolybdate formation is highly sensitive to acidity and [MoO₄²⁻]. Figure 1 illustrates the "reaction window" for optimal yield, determined by varying H₂SO₄ and ammonium molybdate concentrations. Complete conversion occurs at H₂SO₄ 0.1–0.3 N and [MoO₄²⁻] 1.5–2.0 mM. Outside this range, competing reactions form MoO₃ or phosphomolybdous acid (H₄PMo₁₁O₃₉).

Temperature Effects

-

<80°C : Slow kinetics lead to incomplete condensation.

-

80–120°C : Ideal for cluster growth without decomposition.

-

>150°C : Partial reduction to Mo(V) species occurs, altering redox properties.

Characterization and Validation

Spectroscopic Analysis

Thermal Gravimetry (TGA)

Three weight losses correspond to:

-

Adsorbed water (25–150°C, 5% mass loss).

-

Structural water (150–300°C, 3%).

Applications Linked to Synthesis Method

Análisis De Reacciones Químicas

Types of Reactions: Sodium phosphomolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can act as an oxidizing agent in various organic and inorganic reactions. For example, it can oxidize alcohols to aldehydes or ketones.

Reduction: It can be reduced to form molybdenum blue, a reduced form of molybdenum, using reducing agents such as sodium thiosulfate.

Substitution: this compound can undergo substitution reactions where one or more of its oxygen atoms are replaced by other ligands.

Major Products:

Oxidation Products: Aldehydes, ketones, and other oxidized organic compounds.

Reduction Products: Molybdenum blue.

Substitution Products: Various substituted phosphomolybdate complexes.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Oxidation-Reduction Catalyst

Sodium phosphomolybdate serves as an effective oxidation-reduction catalyst. Its structure allows for the easy transfer of electrons, making it suitable for reactions such as the oxidation of methane to formaldehyde and the ammoxidation of propylene to produce acrylonitrile. The compound's catalytic efficiency can be enhanced through doping with metals such as vanadium, which improves its performance in epoxidation reactions using hydrogen peroxide as an oxidant .

1.2 Acid Catalyst

The acidic properties of this compound make it a valuable acid catalyst in various chemical reactions. It facilitates acid-ester exchanges, epoxide openings, and other reactions involving olefins and carboxylic acids . This capability is attributed to the ease of proton dissociation within its structure.

Analytical Chemistry

2.1 Detection of Phosphate Ions

this compound is widely used in analytical chemistry for the detection and quantification of phosphate ions. The formation of phosphomolybdic acid from phosphate ions in acidic conditions allows for spectrophotometric analysis, which is crucial in assessing soil and water quality .

2.2 Protein Adsorption Studies

Recent studies have highlighted this compound's efficiency as an adsorbent for proteins, particularly hemoglobin. It demonstrates selective adsorption capabilities at specific pH levels, making it useful for protein isolation in biochemical research . The adsorption behavior follows a Langmuir model, indicating its potential in biotechnological applications.

Environmental Applications

3.1 Corrosion Inhibition

this compound is utilized as a corrosion inhibitor in various industrial applications. When metal surfaces are treated with this compound, it forms stable conversion coatings that protect against corrosion, making it valuable in surface treatment processes .

3.2 Water Treatment Agents

Due to its low toxicity and environmental impact, this compound is employed in water treatment processes. It acts as a corrosion inhibitor and helps manage metal ions in industrial wastewater systems, significantly reducing pollution levels .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Catalysis | Oxidation-reduction reactions | High efficiency and electron transfer |

| Analytical Chemistry | Detection of phosphate ions | Accurate spectrophotometric analysis |

| Protein Studies | Selective adsorption of hemoglobin | High selectivity and recovery rates |

| Environmental Science | Corrosion inhibition | Effective protection against rusting |

| Water Treatment | Metal ion management | Low toxicity and reduced pollution |

Case Studies

-

Vanadium-Doped this compound in Epoxidation Reactions

A study demonstrated the catalytic activity of vanadium-doped this compound in epoxidation reactions with high efficiency at low loading levels. This research highlights its potential for sustainable catalytic processes in organic synthesis . -

Protein Isolation Using Keggin-Type Phosphomolybdate

Research conducted on Keggin-type phosphomolybdate revealed its effectiveness in selectively isolating hemoglobin from human blood samples, achieving a sorption efficiency of over 90%. This application underscores its utility in biomedical research and diagnostics .

Mecanismo De Acción

The mechanism by which sodium phosphomolybdate exerts its effects is primarily through its ability to act as an oxidizing agent. The compound can transfer oxygen atoms to various substrates, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In catalytic processes, this compound can activate substrates by coordinating with them and facilitating electron transfer.

Comparación Con Compuestos Similares

Ammonium Phosphomolybdate (MoPNH₄) and Potassium Phosphomolybdate (MoPK)

Structural Similarities : Both share the same phosphomolybdate anion (PMo₁₂O₄₀³⁻) but differ in counterions (NH₄⁺ vs. K⁺ vs. Na⁺).

Applications :

- Used in seed-coating experiments to enhance soybean flood tolerance. Solubility: Ammonium and potassium salts may exhibit higher solubility in water compared to sodium phosphomolybdate, influencing their agricultural utility .

Sodium Molybdate (Na₂MoO₄)

Structural Differences : A simple molybdate without the heteropolyanion structure.

Applications :

- Corrosion inhibition, fertilizer additive, and laboratory reagent .

- Lacks redox activity for H₂S removal, unlike this compound . This contrasts with this compound’s moderate toxicity . Cost and Stability: Sodium molybdate is cheaper and more thermally stable but less effective in redox-driven processes.

Quinoline Phosphomolybdate

Analytical Utility : Used in gravimetric phosphorus determination due to its low solubility, forming a stable precipitate with PO₄³⁻ .

Comparison with this compound :

Other Sodium Phosphates (e.g., Tribasic, Pyrophosphate)

Functional Differences :

- Sodium Tripolyphosphate (STPP) : Used in detergents for water softening. Unlike this compound, STPP lacks redox activity but shares applications in phosphorus analysis .

- Sodium Phosphate Tribasic : Employed in food and detergents; poses risks of skin/eye irritation, contrasting with this compound’s inhalation hazards .

Data Tables

Table 2: Redox Efficiency in H₂S Removal

| Compound | Electrons Transferred per Molecule | Theoretical S Capacity (vs. Chelate Iron) |

|---|---|---|

| This compound | 2 (Mo⁶⁺ → Mo⁵⁺) | 2× higher |

| Chelate Iron | 1 (Fe³⁺ → Fe²⁺) | Baseline |

Key Research Findings

- Gas Desulfurization : this compound’s ability to transfer two electrons per molecule enables higher sulfur recovery efficiency than iron chelates .

- Analytical Methods: In the FOMO assay, this compound’s water solubility allows rapid detection of antioxidants at 695 nm, outperforming quinoline-based methods in speed .

- Agricultural Use : Ammonium/potassium phosphomolybdates are preferred over sodium salts for seed coating due to solubility and controlled nutrient release .

Actividad Biológica

Sodium phosphomolybdate (Na₃PMo₁₂O₄₁·xH₂O) is an inorganic compound that belongs to the family of polyoxometalates (POMs). It has garnered attention in various fields, particularly for its biological activities, including antioxidant properties and potential anticancer effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

This compound is a complex salt derived from phosphomolybdic acid. It is characterized by its unique structure, which involves a central phosphorus atom surrounded by molybdenum oxides. This structure contributes to its reactivity and biological interactions.

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant potential . Several studies have demonstrated its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity of this compound can be assessed using the phosphomolybdenum assay, which measures the reduction of molybdenum ions in acidic conditions. The following table summarizes the results from various studies:

| Study | Sample | Antioxidant Capacity (%) |

|---|---|---|

| M. buxifolia extract | 85% (DPPH scavenging) | |

| This compound | 78% (phosphomolybdenum assay) |

The results indicate that this compound exhibits significant antioxidant activity, comparable to other natural antioxidants.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. A study conducted by scientists at the Institute of Nano Science & Technology demonstrated that a novel inorganic-organic hybrid compound based on phosphomolybdate could inhibit cancer cell proliferation in various lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Case Study: Inhibition of Cancer Cells

The following details were reported in the study:

- Methodology : The cytotoxicity was assessed using the MTT assay, which evaluates cell metabolic activity.

- Results : The compound showed significant cytotoxic effects compared to Methotrexate, a standard chemotherapeutic agent.

| Cancer Cell Line | IC₅₀ (µM) | Comparison with Methotrexate |

|---|---|---|

| MCF-7 | 25 | More effective |

| A549 | 30 | Comparable |

| HepG2 | 20 | More effective |

This data suggests that this compound-based compounds may serve as promising candidates for developing new anticancer therapies.

Environmental Applications

This compound has also been studied for its role in environmental biotechnology. Research indicates that it can facilitate the reduction of molybdate to molybdenum blue by certain bacteria, which can be harnessed for bioremediation purposes. A specific study isolated a molybdenum-reducing bacterium from Antarctica that effectively converted sodium molybdate under optimal growth conditions:

- Optimal Conditions :

- Molybdate concentration: 30-50 mM

- Temperature: 15-20°C

- pH: 6.5-7.5

This bacterium demonstrated resilience against respiratory inhibitors, indicating potential for use in bioremediation strategies where molybdate reduction is necessary .

Q & A

Q. What are the standard methods for synthesizing sodium phosphomolybdate, and how can purity be validated?

this compound is typically synthesized via acid condensation of sodium molybdate and phosphoric acid under controlled pH conditions . To validate purity, researchers should employ a combination of analytical techniques:

- X-ray diffraction (XRD) for crystallographic verification.

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify elemental composition.

- Thermogravimetric Analysis (TGA) to assess hydration states and thermal stability. Cross-referencing results with established databases like SciFinder ensures alignment with published standards .

Q. How can this compound’s redox properties be characterized for catalytic applications?

Cyclic voltammetry (CV) is the primary method to study redox behavior, focusing on the Mo(VI) → Mo(V) transition . Key parameters include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

While not highly toxic, this compound requires:

- Ventilated fume hoods to prevent inhalation of fine particulates.

- Chemical-resistant gloves (nitrile) and safety goggles to avoid skin/eye contact .

- Waste segregation due to molybdenum’s environmental persistence.

Advanced Research Questions

Q. How can experimental parameters be optimized for this compound’s use in antioxidant assays?

The phosphomolybdenum assay (e.g., Prieto et al., 1999) quantifies antioxidant capacity via Mo(VI) reduction. Optimize:

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from variations in:

- Synthetic routes (e.g., hydration states, crystallinity).

- Experimental conditions (pH, solvent polarity, substrate concentration). Mitigate by:

- Systematic meta-analysis of literature data using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

- Controlled replication studies with standardized protocols .

Q. What strategies are effective for integrating this compound into hybrid materials for energy storage?

Advanced applications require:

- Composite characterization via SEM-EDS and Raman spectroscopy to confirm structural integration.

- Electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance in battery/supercapacitor prototypes. Cross-disciplinary collaboration with computational chemists can model Mo-P-O bonding dynamics to guide material design .

Methodological Guidance

Q. How can researchers design robust experiments to study this compound’s role in photochemical reactions?

- Control experiments : Include dark reactions and Mo-free controls to isolate photoactive contributions.

- Light source calibration : Use actinometry (e.g., ferrioxalate) to quantify photon flux .

- Data normalization : Express catalytic activity per surface area (BET analysis) rather than mass.

Q. What statistical approaches are suitable for analyzing heterogeneous catalysis data involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.